2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine
Overview
Description
2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine, commonly referred to as PBTZ169, is a benzothiazine derivative known for its therapeutic potential in treating various bacterial, fungal, and viral infections. This compound has garnered significant attention in the scientific community due to its broad-spectrum antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial, fungal, and viral pathogens.
Medicine: Potential therapeutic agent for treating infections.
Industry: Utilized in the development of new antimicrobial agents and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine involves the inhibition of key enzymes and pathways essential for microbial survival. The compound targets bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with fungal and viral replication processes, making it a potent broad-spectrum antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant.
Benzothiazine derivatives: Other benzothiazine compounds with similar antimicrobial properties.
Uniqueness
2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine stands out due to its broad-spectrum antimicrobial activity and potential therapeutic applications. Its unique structure allows it to target multiple microbial pathways, making it a versatile and effective compound in the fight against infections.
Properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-4H-3,1-benzothiazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-2-6-15-14(5-1)13-22-17(19-15)21-11-9-20(10-12-21)16-7-3-4-8-18-16/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFWLHONJOCAKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=CC=CC=C4CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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